molecular formula C15H21F3N2O3S2 B6979221 2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine

2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine

Cat. No.: B6979221
M. Wt: 398.5 g/mol
InChI Key: BLNLQIDEWVEPPW-UHFFFAOYSA-N
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Description

2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine is a complex organic compound featuring a trifluoromethyl group attached to a thiophene ring, which is further connected to a piperidine ring and an oxane ring

Properties

IUPAC Name

2-[1-[5-(trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O3S2/c16-15(17,18)13-4-5-14(24-13)25(21,22)20-7-2-1-3-11(20)12-9-10(19)6-8-23-12/h4-5,10-12H,1-3,6-9,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLQIDEWVEPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2CC(CCO2)N)S(=O)(=O)C3=CC=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine typically involves multiple steps, starting with the preparation of the thiophene ring with a trifluoromethyl group. This is followed by the introduction of the sulfonyl group and the formation of the piperidine ring. The final step involves the attachment of the oxane ring to the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce a sulfide.

Scientific Research Applications

2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong interactions with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2,5-Di(thiophen-2-yl)benzene-1,4-diamine

Uniqueness

Compared to similar compounds, 2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine stands out due to its combination of a trifluoromethyl group, a sulfonyl group, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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